molecular formula C27H21N3O5 B2955982 8-ethoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 903310-11-2

8-ethoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2955982
CAS No.: 903310-11-2
M. Wt: 467.481
InChI Key: DQRGGAPTZJIZOG-UHFFFAOYSA-N
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Description

This compound is a hybrid molecule combining a 2-methyl-4-oxoquinazolin-3(4H)-yl moiety linked via a phenyl group to an 8-ethoxy-2-oxo-2H-chromene-3-carboxamide scaffold. The quinazolinone core is known for its pharmacological relevance, particularly in antimicrobial and anticancer research, while the chromene carboxamide group contributes to electron-rich aromatic systems that enhance binding interactions with biological targets . The ethoxy substituent at the 8-position of the chromene ring likely modulates lipophilicity and metabolic stability compared to methoxy or hydroxy analogs .

Properties

IUPAC Name

8-ethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21N3O5/c1-3-34-23-13-6-8-17-14-21(27(33)35-24(17)23)25(31)29-18-9-7-10-19(15-18)30-16(2)28-22-12-5-4-11-20(22)26(30)32/h4-15H,3H2,1-2H3,(H,29,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQRGGAPTZJIZOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=CC(=CC=C3)N4C(=NC5=CC=CC=C5C4=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

  • Synthetic Routes and Reaction Conditions: The synthesis of 8-ethoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic synthesis techniques. Starting materials might include substituted anilines, quinazolines, and chromene derivatives. Key steps could involve Friedel-Crafts acylation, nucleophilic aromatic substitution, and amidation reactions. Reaction conditions often require controlled temperatures, solvents such as dichloromethane or toluene, and catalysts like Lewis acids.

  • Industrial Production Methods: In industrial settings, the production may leverage continuous flow chemistry or automated synthesizers to ensure higher yield and purity. Large-scale reactions are carried out in reactors with precise temperature and pressure control, using catalysts and reagents optimized for scalability and efficiency.

Chemical Reactions Analysis

Scientific Research Applications

  • Chemistry: The compound is used as a building block for synthesizing other complex organic molecules and pharmaceuticals.

  • Biology: Its derivatives may act as enzyme inhibitors or receptor modulators in biochemical assays.

  • Medicine: Investigated for potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.

  • Industry: Utilized in the synthesis of advanced materials, including polymers and dyes.

Mechanism of Action: The mechanism by which the compound exerts its effects depends on its interaction with biological targets. For instance, in medicinal chemistry, it may bind to specific enzymes or receptors, modulating their activity through competitive inhibition or allosteric regulation. Pathways involved could include signal transduction cascades or metabolic pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Key Observations :

  • Quinazolinone-linked compounds (e.g., 2h , 5e ) share the 2-methyl-4-oxoquinazolin-3(4H)-yl motif but lack the chromene-carboxamide hybrid structure.

Physicochemical and Spectral Comparisons

Table 2: Spectral and Physical Properties

Compound Name Melting Point (°C) IR (cm⁻¹) $ ^1H $-NMR (δ, ppm) Highlights Reference
Target Compound Not reported Expected: ~1665 (C=O), 2950 (C-O) Predicted: δ 1.4 (ethoxy CH3), 2.36 (quinazolinone CH3), 7.5–8.1 (aromatic)
N-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzamide (2h) 187.0 1665 (C=O), 1597 (C=N) δ 2.36 (s, CH3), 7.5–8.1 (m, aromatic), 11.63 (s, NH)
2-Methyl-3-(phenylamino)quinazolin-4(3H)-one (5f) 198–200 1678 (C=O), 1590 (C=N) δ 2.32 (s, CH3), 7.2–7.8 (m, aromatic), 10.2 (s, NH)
N-(4-acetamidophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide Not reported 1660 (C=O), 1240 (C-O-CH3) δ 3.9 (s, OCH3), 7.1–8.2 (m, aromatic), 10.1 (s, NH)

Key Observations :

  • The quinazolinone CH3 group consistently appears at δ ~2.36 ppm in $ ^1H $-NMR across analogs .
  • Chromene carbonyls (C=O) exhibit strong IR absorption near 1665 cm⁻¹, as seen in both target and reference compounds .

Key Observations :

  • Chromene-carboxamide hybrids (e.g., ) are understudied in biological contexts but share structural motifs with validated anticancer agents .

Biological Activity

8-ethoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound notable for its potential biological activities. This compound, with the molecular formula C27H21N3O5C_{27}H_{21}N_{3}O_{5} and a molecular weight of approximately 467.48 g/mol, is primarily utilized in scientific research, particularly in the fields of medicinal chemistry and pharmacology. Its synthesis involves multi-step organic reactions, often yielding derivatives that exhibit various biological properties.

Chemical Structure and Properties

The compound features a unique chromene structure combined with a quinazoline moiety. The presence of an ethoxy group at the 8-position enhances solubility, which is crucial for its biological activity. Below is a summary of its key structural properties:

PropertyValue
IUPAC Name8-ethoxy-N-[3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl]-2-oxochromene-3-carboxamide
Molecular FormulaC27H21N3O5
Molecular Weight467.481 g/mol
CAS Number903310-11-2

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial Properties : Studies suggest that derivatives of chromene and quinazoline compounds possess significant antimicrobial activity against a range of pathogens. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.
  • Anti-inflammatory Effects : Compounds within this class have shown potential in reducing inflammation through inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory processes.
  • Antioxidant Activity : The antioxidant properties are attributed to the ability to scavenge free radicals, thereby protecting cells from oxidative stress.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Antimicrobial Activity : A study highlighted that derivatives based on quinazoline frameworks exhibited potent antimicrobial effects against both Gram-positive and Gram-negative bacteria. The mechanism was linked to the inhibition of bacterial DNA synthesis .
  • Anti-inflammatory Studies : Another investigation focused on the anti-inflammatory potential of chromene derivatives, revealing their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response .
  • Molecular Docking Studies : In silico studies have been conducted to predict the binding affinity of these compounds to various biological targets. For instance, molecular docking simulations indicated strong interactions between the compound and specific enzymes involved in cancer progression .

The proposed mechanisms for the biological activity of this compound include:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways, leading to reduced cell proliferation in cancer cells.
  • Modulation of Signaling Pathways : By affecting signaling pathways associated with inflammation and apoptosis, this compound can potentially alter disease progression.

Summary Table of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against multiple bacterial strains,
Anti-inflammatoryInhibits COX enzymes
AntioxidantScavenges free radicals

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